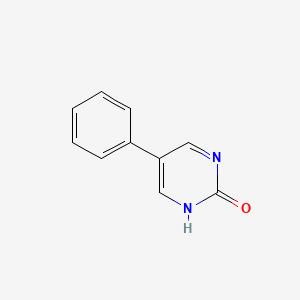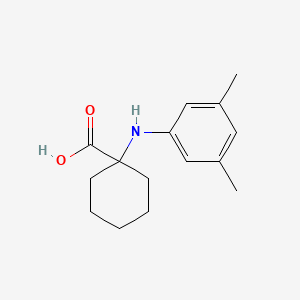![molecular formula C11H8N2O5S B1621469 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrol-2-carbaldehyd CAS No. 54254-38-5](/img/structure/B1621469.png)
1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrol-2-carbaldehyd
Übersicht
Beschreibung
“1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde” is an organic compound. It contains a sulfonamide group that is S-linked to a benzene ring . The molecular formula is C11H8N2O5S .
Molecular Structure Analysis
The molecular structure of “1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde” is characterized by a sulfonamide group that is S-linked to a benzene ring . The molecular formula is C11H8N2O5S , and the average mass is 280.257 Da .Wissenschaftliche Forschungsanwendungen
Synthese von N-Nosylpyrrolen
Diese Verbindung wird bei der Synthese verschiedener 2-substituierter N-Nosylpyrrole verwendet . Diese Derivate sind wertvolle Zwischenprodukte in der organischen Synthese, insbesondere bei der Konstruktion komplexerer Moleküle mit potenziellen pharmakologischen Aktivitäten.
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient diese Verbindung als Baustein für die Entwicklung neuer Medikamente . Ihre Nitrophenylsulfonylgruppe kann ein wichtiger Bestandteil bei der Gestaltung von Molekülen mit spezifischen biologischen Aktivitäten sein.
Biochemische Analyse
Biochemical Properties
1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating these enzymes depending on the context . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cell proliferation and apoptosis . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced cellular function and protection against oxidative stress . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, indicating that there is a critical concentration above which adverse effects become significant.
Metabolic Pathways
1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, thereby influencing overall cellular function.
Transport and Distribution
The transport and distribution of 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and molecular weight.
Subcellular Localization
1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, thereby influencing its activity and function.
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)sulfonylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S/c14-8-9-4-3-7-12(9)19(17,18)11-6-2-1-5-10(11)13(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTHUUKDTCXRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383951 | |
| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54254-38-5 | |
| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



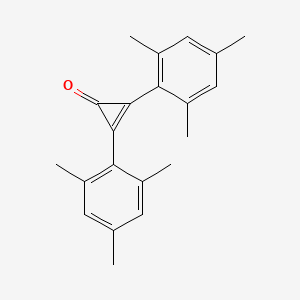

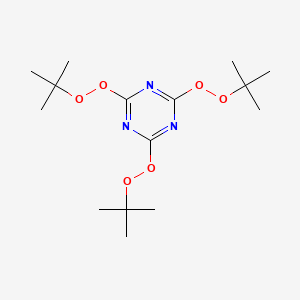
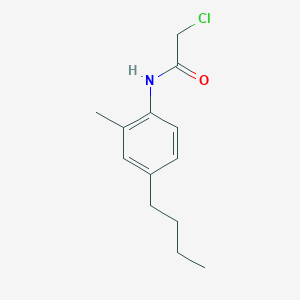


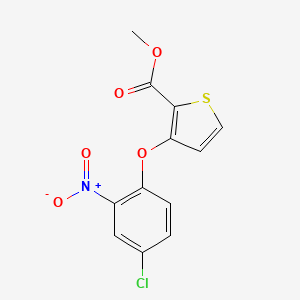
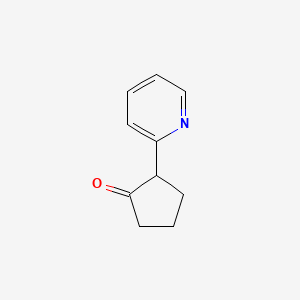

![4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1621401.png)
![2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B1621402.png)

